2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one
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Overview
Description
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under acidic or basic conditions. Specific reagents and catalysts, such as Lewis acids or bases, may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe or in studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-microbial activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its biological activity.
9-Aminoacridine: Used as an antiseptic and in DNA research.
Acriflavine: An antiseptic and a potential anti-cancer agent.
Uniqueness
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is unique due to its specific tert-butyl substitution, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Biological Activity
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is a member of the acridine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits a range of biological activities that could be leveraged for various medical treatments. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C17H21NO
- Molar Mass : 255.35 g/mol
- Boiling Point : Approximately 380.6 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Cholinesterase Inhibition : This compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Anti-Aggregation Properties : Research indicates that it may inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are implicated in neurodegenerative diseases. In vitro studies have shown significant inhibition rates against these aggregates .
Biological Activity Data
Activity | IC50 Value (μM) | Reference |
---|---|---|
AChE Inhibition | 5.74 | |
BChE Inhibition | Varies | |
Tau Aggregation Inhibition | 68.3% at 10 μM | |
Aβ Aggregation Inhibition | 80.0% at 10 μM |
Study on Cholinesterase Activity
In a comparative study involving several acridine derivatives, this compound demonstrated potent inhibition of both AChE and BChE. The selectivity towards BChE was notable, suggesting potential applications in treating Alzheimer's disease where BChE plays a significant role .
Neuroprotective Effects
Another study highlighted the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings suggested that it could mitigate cell death induced by neurotoxic agents through antioxidant mechanisms .
Comparative Analysis with Similar Compounds
The table below compares the biological activities of this compound with other acridine derivatives.
Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Tau Aggregation Inhibition |
---|---|---|---|
This compound | 5.74 | Varies | 68.3% at 10 μM |
Tacrine | 0.5 | 0.7 | Moderate |
Acriflavine | 1.0 | 1.5 | High |
Properties
IUPAC Name |
2-tert-butyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNUHPZARTKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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